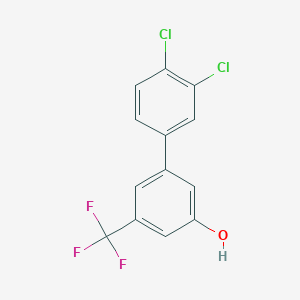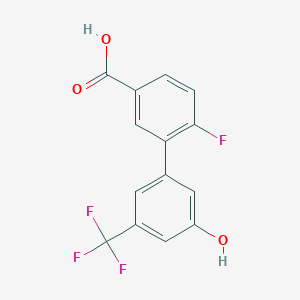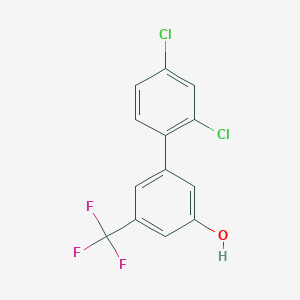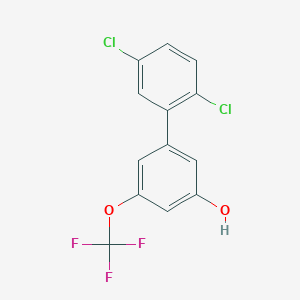
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-(3,4-DCPT-95)) is a synthetic compound that is used in a wide range of applications. It has been used in the synthesis of various compounds, as well as in scientific research applications. 5-(3,4-DCPT-95) is a highly efficient and versatile compound that has been used in a variety of applications, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(3,4-DCPT-95) is not fully understood. However, it is believed that the compound binds to proteins and enzymes, altering their structure and function. This can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(3,4-DCPT-95) has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, reduce pain, and inhibit the growth of certain bacteria. Additionally, it has been shown to have anti-cancer and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3,4-DCPT-95) in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly efficient and versatile compound, making it suitable for a variety of applications. However, there are some limitations to its use. It is a highly toxic compound, and care must be taken when handling and storing it. Additionally, the compound is volatile and can easily evaporate, making it difficult to store for long periods of time.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3,4-DCPT-95). One potential direction is the use of the compound in the development of new pharmaceuticals and drugs. Additionally, more research is needed to better understand the biochemical and physiological effects of the compound. Finally, further research is needed to develop more efficient and cost-effective methods of synthesis and purification.
Métodos De Síntesis
5-(3,4-DCPT-95) can be synthesized in a variety of ways. One method involves the reaction of 3,4-dichlorophenol with trifluoromethylbenzene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 5-(3,4-DCPT-95) and 4-chloro-3-trifluoromethylphenol. The mixture can then be purified by column chromatography to obtain pure 5-(3,4-DCPT-95).
Aplicaciones Científicas De Investigación
5-(3,4-DCPT-95) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as polychlorinated biphenyls (PCBs). It has also been used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. Additionally, 5-(3,4-DCPT-95) has been used in the study of biochemical and physiological effects.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-11-2-1-7(5-12(11)15)8-3-9(13(16,17)18)6-10(19)4-8/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALUNQVWXPOXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686700 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261934-00-2 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














